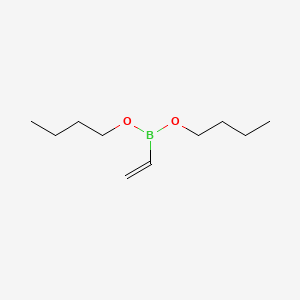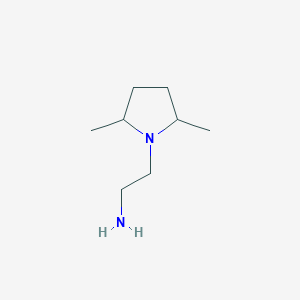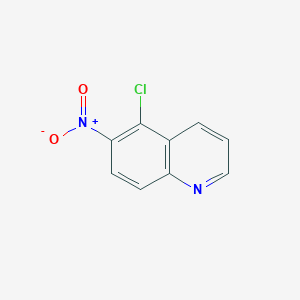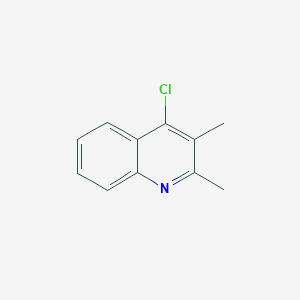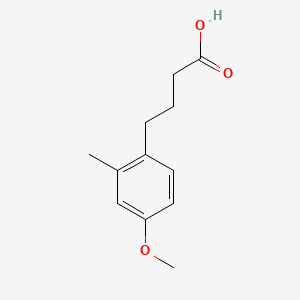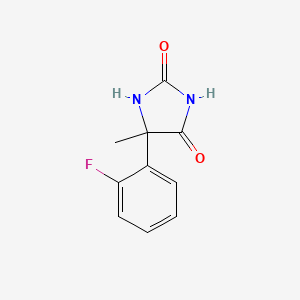![molecular formula C14H9BrClN B1346418 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile CAS No. 887268-24-8](/img/structure/B1346418.png)
4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethyl compounds are generally used as intermediates in organic synthesis due to their reactivity . They often participate in various coupling reactions to form carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of bromomethyl compounds generally consists of a bromine atom attached to a methyl group. In the case of biphenyl compounds, two phenyl rings are connected .Chemical Reactions Analysis
Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can participate in various coupling reactions to form carbon-carbon bonds .Physical And Chemical Properties Analysis
Bromomethyl compounds typically have a molecular weight around 247.130 Da . They are usually solid at room temperature .Wissenschaftliche Forschungsanwendungen
Material Science Applications
Research on brominated compounds, especially those used in the production of plastic scintillators, such as the study by Salimgareeva and Kolesov (2005), demonstrates the potential utility of brominated biphenyl derivatives in enhancing material properties. These materials are important for their scintillation efficiency, optical transparency, and stability under thermal, light, and radiation conditions. The ability to modify these characteristics through the incorporation of different brominated compounds suggests potential research applications for "4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile" in developing novel scintillation materials or improving existing ones (Salimgareeva & Kolesov, 2005).
Environmental Science and Remediation
The study on the remediation of polychlorinated biphenyls (PCBs) in contaminated soils and sediments highlights the importance of understanding the behavior and treatment of brominated compounds in environmental contexts. Jing, Fusi, and Kjellerup (2018) review various remediation solutions including microbial degradation and chemical treatments. This suggests potential environmental applications for brominated biphenyl derivatives, including "4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile", in the remediation of contaminated sites or in studies aimed at understanding the environmental fate of such compounds (Jing, Fusi, & Kjellerup, 2018).
Organic Synthesis and Chemical Research
The synthesis and application of brominated biphenyls, as discussed by Qiu et al. (2009), provide a foundation for exploring the chemical properties and reactivity of "4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile". The development of practical synthetic methods and the potential for such compounds to serve as intermediates in the manufacture of pharmaceuticals or other chemical materials indicate significant research potential. The methodology outlined by Qiu and colleagues for synthesizing 2-Fluoro-4-bromobiphenyl exemplifies the type of research that could be applied to exploring the synthesis and applications of "4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile" (Qiu et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(bromomethyl)-3-chlorophenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN/c15-8-11-6-5-10(7-14(11)16)13-4-2-1-3-12(13)9-17/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNGLBMFKPBGJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)CBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

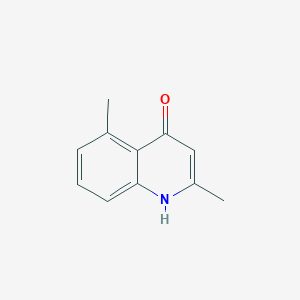
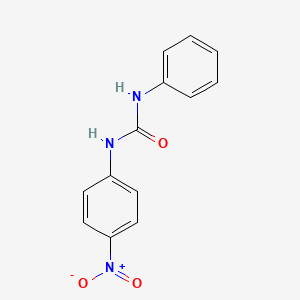
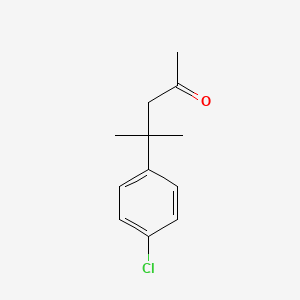
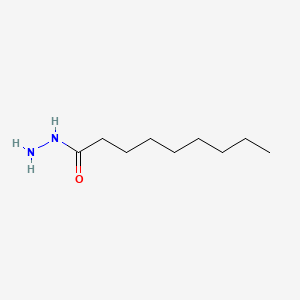
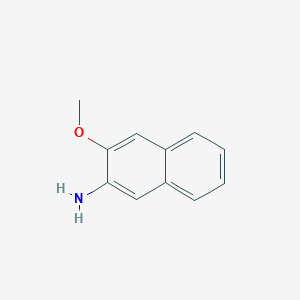
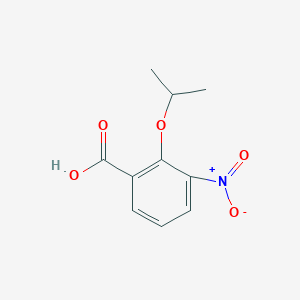
![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)
![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)
